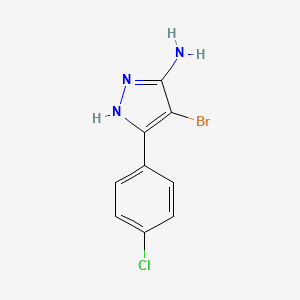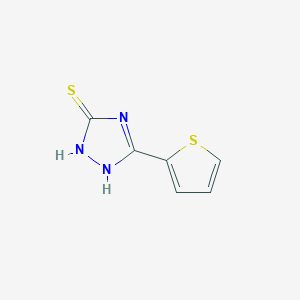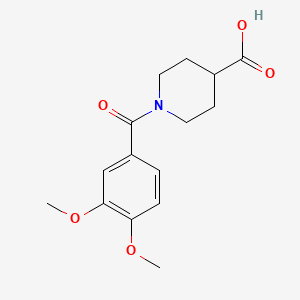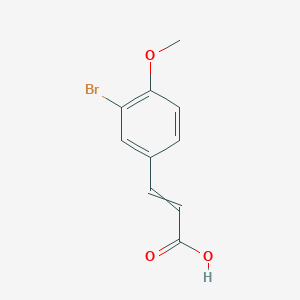
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (IMODCA) is an important organic compound used in various scientific research applications. It is a derivative of quinoline and can be synthesized in the lab through a condensation reaction of 4-methyl-2-iodoaniline and ethyl acetoacetate. IMODCA has a wide range of uses in the scientific community and is an important compound in the field of medicinal chemistry.
Applications De Recherche Scientifique
SPECT Tracer Studies
6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been investigated for its potential in SPECT (Single Photon Emission Computed Tomography) tracer studies. Research by Dumont and Slegers (1996) focused on synthesizing a related compound, [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, for NMDA receptor studies in the human brain. They used a non-isotopic nucleophilic halogen exchange method starting from a closely related iodine and bromine-containing compound (Dumont & Slegers, 1996).
Antibacterial Agent Synthesis
The 6-Iodo derivative has also been a point of interest in the synthesis of antibacterial agents. Research has focused on synthesizing various quinoline derivatives, which demonstrate significant antibacterial activities. For example, Miyamoto et al. (1990) explored the synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, noting their potent activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Anticancer Research
There is also significant interest in the role of quinoline derivatives in anticancer research. Gaber et al. (2021) synthesized new quinoline derivatives and tested their anticancer effects against breast cancer MCF-7 cell lines, finding some compounds to show significant anticancer activity (Gaber et al., 2021).
Halogen Bonding in Crystal Structures
Research has also been conducted on the crystal structures of quinolone compounds featuring halogen bonding. Bauer et al. (2009) investigated three quinolone compounds, including ethyl 1-ethyl-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate, and explored how halogen bonding interactions in these structures contribute to their molecular and crystallographic properties (Bauer, Milić, & Modrić, 2009).
Hydrolysis and Synthesis Studies
The compound has been a subject in studies related to hydrolysis and synthesis. Basafa et al. (2021) investigated the hydrolysis of a nitrile moiety in a similar 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile compound, providing insights into the chemical behavior and properties of these compounds under various conditions (Basafa et al., 2021).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent or respond to exposure.
Propriétés
IUPAC Name |
6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLXLWRIYLRXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352764 | |
| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773865-48-8 | |
| Record name | 6-Iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

